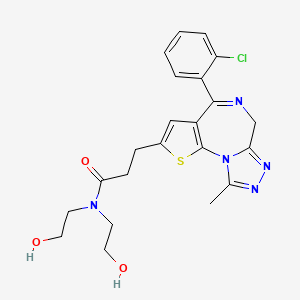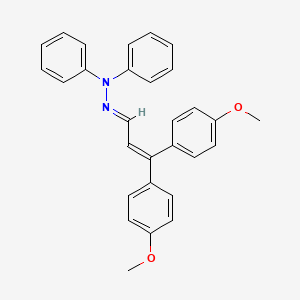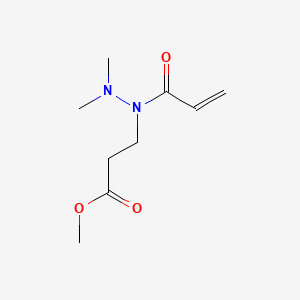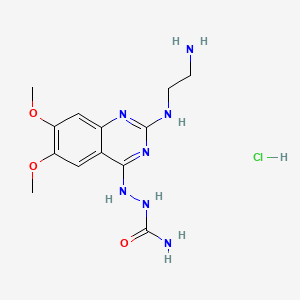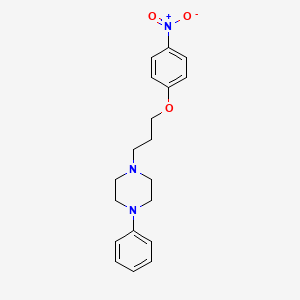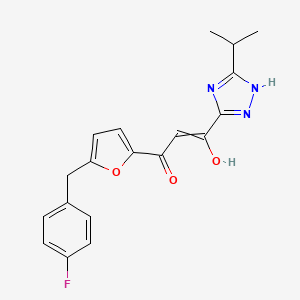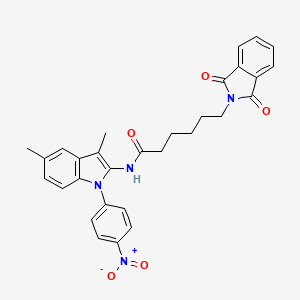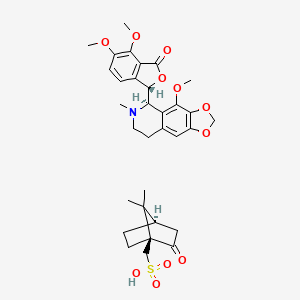
Noscapine camphorsulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Noscapine camphorsulfonate is a derivative of noscapine, a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). Noscapine is known for its antitussive (cough suppressant) properties and has been used for decades in various medicinal formulations. This compound is synthesized to enhance the solubility and bioavailability of noscapine, making it more effective for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of noscapine camphorsulfonate typically involves the reaction of noscapine with camphorsulfonic acid. The process begins with the extraction of noscapine from the opium poppy, followed by its purification. The purified noscapine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification of noscapine, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the product.
化学反応の分析
Types of Reactions
Noscapine camphorsulfonate undergoes various chemical reactions, including:
Oxidation: Noscapine can be oxidized to form cotarnine, a tetrahydroisoquinoline derivative.
Reduction: Reduction of noscapine can lead to the formation of dihydronoscapine.
Substitution: Noscapine can undergo substitution reactions to form various derivatives, such as amino acid conjugates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used for the oxidation of noscapine.
Reduction: Sodium borohydride is often used for the reduction of noscapine.
Substitution: Amino acids and other nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Cotarnine
Reduction: Dihydronoscapine
Substitution: Various amino acid conjugates of noscapine
科学的研究の応用
Noscapine camphorsulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its effects on microtubule dynamics and its potential as an anticancer agent.
Medicine: Investigated for its antitussive, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of non-small cell lung cancer and other malignancies.
Industry: Used in the formulation of pharmaceutical products to enhance the solubility and bioavailability of noscapine.
作用機序
Noscapine camphorsulfonate exerts its effects primarily through its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and alters its dynamics, leading to the inhibition of cell division. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic spindle formation, leading to apoptosis (programmed cell death) of cancer cells. Additionally, noscapine’s antitussive effects are mediated by its sigma receptor agonist activity, which reduces the activity of the cough center in the brain.
類似化合物との比較
Noscapine camphorsulfonate can be compared with other similar compounds such as:
Colchicine: Another microtubule-targeting agent used in the treatment of gout and certain cancers. Unlike noscapine, colchicine is highly toxic and has a narrow therapeutic window.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents their disassembly. Paclitaxel is more potent but also more toxic compared to noscapine.
Podophyllotoxin: A natural product that inhibits microtubule assembly and is used in the treatment of warts and certain cancers. It has a similar mechanism of action to noscapine but differs in its chemical structure and toxicity profile.
This compound is unique in its low toxicity and ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various diseases with minimal side effects.
特性
CAS番号 |
25333-79-3 |
|---|---|
分子式 |
C32H39NO11S |
分子量 |
645.7 g/mol |
IUPAC名 |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H23NO7.C10H16O4S/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-6,9,17-18H,7-8,10H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t17-,18+;7-,10-/m11/s1 |
InChIキー |
JVULWQQJLHTBMT-DPMLXPAYSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


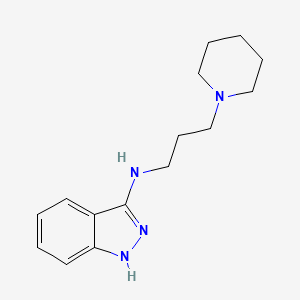
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
